molecular formula C15H21N3O2S B5776323 2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide

Cat. No.: B5776323
M. Wt: 307.4 g/mol
InChI Key: SSGWXJMFZLUGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a morpholine ring, a benzamide moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide

Uniqueness

2-methyl-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and bioactivity compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12-4-2-3-5-13(12)14(19)17-15(21)16-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWXJMFZLUGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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